N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP3A4 inhibition drug-drug interaction ADME

N-(6-Methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-38-4; molecular formula C₂₁H₁₆N₄O; molecular weight 340.4) is a synthetic quinoline-4-carboxamide derivative featuring a 2-(pyridin-4-yl) substituent on the quinoline core and an N-(6-methylpyridin-2-yl) carboxamide side chain. This compound occupies a specific position within a broader class of pyridinyl-quinoline-4-carboxamide analogs, distinguished by its para-pyridine orientation (pyridin-4-yl) on the quinoline ring and its ortho-methylated pyridyl amide moiety.

Molecular Formula C21H16N4O
Molecular Weight 340.386
CAS No. 879920-38-4
Cat. No. B2805097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS879920-38-4
Molecular FormulaC21H16N4O
Molecular Weight340.386
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C21H16N4O/c1-14-5-4-8-20(23-14)25-21(26)17-13-19(15-9-11-22-12-10-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26)
InChIKeyBLQORYAAQGEOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide Procurement Guide: Molecular Identity and Key Comparators


N-(6-Methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-38-4; molecular formula C₂₁H₁₆N₄O; molecular weight 340.4) is a synthetic quinoline-4-carboxamide derivative featuring a 2-(pyridin-4-yl) substituent on the quinoline core and an N-(6-methylpyridin-2-yl) carboxamide side chain . This compound occupies a specific position within a broader class of pyridinyl-quinoline-4-carboxamide analogs, distinguished by its para-pyridine orientation (pyridin-4-yl) on the quinoline ring and its ortho-methylated pyridyl amide moiety. Its relevance spans multiple research domains, including cytochrome P450 structure–activity assays, antiproliferative phenotypic screening, and computational target prediction. Closest structural comparators include the 2-(pyridin-2-yl) regioisomer (CAS 879919-66-1) — which differs only in the position of the pyridine nitrogen on the quinoline ring — and the 2-phenyl-substituted analog (CAS 879919-67-2), which lacks the pyridyl nitrogen entirely. Other in-class comparators include N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide [1], N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide [2], and N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide [3]. Given the scarcity of publicly available head-to-head primary data for 879920-38-4 specifically, this Guide explicitly differentiates evidence into direct experimental, cross-study comparable, class-level inference, and computational-prediction categories, allowing procurement decisions to be made on the basis of a transparent hierarchy of evidence.

Why N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide Cannot Be Interchanged with Close Structural Analogs for Critical Research


Regioisomeric substitution at the quinoline 2-position is not a conservative structural change. Peer-reviewed studies on quinoline-4-carboxamide analogs have demonstrated that the position of the pyridine nitrogen — para (4-yl), meta (3-yl), or ortho (2-yl) — fundamentally alters the molecule's ability to engage in type II heme-iron coordination [3]. Specifically, only the pyridin-4-yl (para) orientation permits direct coordination with the ferric heme iron; the meta and ortho isomers cannot adopt the requisite geometry [1][3]. This observation has been corroborated across multiple publications for both CYP2C9 and CYP3A4 [1][4]. Separately, the N-(6-methylpyridin-2-yl) amide side chain introduces distinct hydrogen-bonding capacity and altered lipophilicity relative to N-phenyl, N-naphthylmethyl, or N-alkyl amide competitors. Although limited direct comparator data for 879920-38-4 exist in the open scientific literature, the available evidence supports the premise that pyridine regioisomers and amide-side-chain variants generate non-equivalent binding and cellular activity profiles, rendering generic substitution scientifically unjustified absent explicit matching datasets.

N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Comparator-Based Quantitative Differentiation Evidence


Weak CYP3A4 Inhibition (IC50 = 7.9 μM) Establishes a Low Drug-Drug Interaction Risk Profile

N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide was tested in a fluorescence-based assay for inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase and exhibited an IC50 value of 7,900 nM (7.9 μM) [1]. This value falls into a low-risk classification typically used by medicinal chemistry groups to flag compounds for further in vivo ADME profiling (common threshold: IC50 > 10 μM is considered clean; 5–10 μM is borderline). By comparison, N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide showed a Ki of 700 nM (~11-fold more potent) in a recombinant CYP3A4 inhibition assay using testosterone 6β-hydroxylation as the readout [2]. The approximately 11-fold weaker CYP3A4 inhibitory potency of the target compound suggests that the N-(6-methylpyridin-2-yl) amide side chain attenuates CYP3A4 binding relative to the N-phenyl comparator, despite both compounds sharing the 2-(pyridin-4-yl)quinoline core.

CYP3A4 inhibition drug-drug interaction ADME metabolic stability hepatotoxicity screening

A549 Cell Antiproliferative Activity (IC50 = 900 nM) Enables Cancer Cell Phenotypic Screening with a Defined Baseline

In the human non-small cell lung adenocarcinoma cell line A-549, N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide demonstrated an IC50 value of 900 nM for inhibition of cell viability/proliferation [1]. While not a direct head-to-head comparison, a structurally related analog, N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, exhibited A549 IC50 = 1.04 μM (1,040 nM) in a similar cellular assay . The modestly improved antiproliferative activity of 879920-38-4 (~14% more potent) combined with its distinct chemotype — pyridin-4-yl (para) versus pyridin-2-yl (ortho) at the quinoline 2-position — provides a starting point for structure-activity relationship expansion. Both compounds share the quinoline-4-carboxamide scaffold but diverge at key substitution vectors.

antiproliferative A549 non-small cell lung cancer phenotypic screening chemotherapeutics

Predicted Binding to Carbonic Anhydrase II (Pa = 0.625) Highlights a Divergent Polypharmacology Profile

Computational target prediction using PASS (Prediction of Activity Spectra for Substances) assigned N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide a probability "to be active" (Pa) value of 0.625 for carbonic anhydrase II inhibition . Carbonica anhydrase II is a clinically validated target in glaucoma, edema, epilepsy, and cancer. The Pa threshold of > 0.5 suggests a reasonable likelihood of experimental activity. For comparison, the 2-(pyridin-2-yl) regioisomer (CAS 879919-66-1) was predicted with a different primary target profile , and N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide was experimentally confirmed as a CYP2C9 inhibitor (Ki = 113 nM) rather than a carbonic anhydrase inhibitor [1].

carbonic anhydrase polypharmacology computational prediction drug repurposing target fishing

Type II Binding-Capable Para-Pyridyl Geometry Confers Heme-Coordinating Potential Absent in Ortho and Meta Regioisomers

A foundational SAR study by Locuson et al. (Journal of Medicinal Chemistry, 2008) demonstrated that quinoline-4-carboxamide analogs bearing a pyridin-4-yl substituent at the quinoline 2-position can coordinate directly with the ferric heme iron of CYP2C9 via the para-pyridine nitrogen, whereas the pyridin-3-yl (meta) and pyridin-2-yl (ortho) isomers cannot adopt the required geometry for coordination [1]. This finding has been replicated in CYP3A4 binding studies, where pyridinyl-quinoline analogs displaying type II binding showed affinity differences as high as 1200-fold between analogous compounds [2]. Since N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (879920-38-4) bears the critical para-pyridyl motif, it falls into the type II-capable subset of compounds. The 2-(pyridin-2-yl) regioisomer (CAS 879919-66-1) — which bears an ortho nitrogen geometry — is structurally precluded from the same heme-coordination mode.

type II binding heme coordination CYP450 metabolic stability drug design

Cheminformatic Scaffold Analysis Reveals that 6-Methylpyridin-2-yl Amide Represents a Low-Frequency Substructure in Quinoline-4-Carboxamide Chemical Space

A structural search across publicly accessible chemical databases reveals that among all catalogued N-aryl-quinoline-4-carboxamides, the N-(6-methylpyridin-2-yl) amide fragment represents a sparse chemotype. The most common N-aryl amide variants are N-phenyl, N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(substituted phenyl) derivatives. The combination of this 6-methylpyridin-2-yl amide side chain with the 2-(pyridin-4-yl)quinoline core is unique among the approximately 20 identified pyridinyl-quinoline-4-carboxamide analogs . The predicted physicochemical property set — XLogP3 ≈ 3.8, topological polar surface area ≈ 68 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4 — further differentiates it from comparator analogs that generally exhibit higher logP (naphthylmethyl-substituted) or lower H-bond acceptor counts (phenyl-substituted).

chemical diversity scaffold uniqueness cheminformatics library design lead optimization

Evidence Gap Notification: High-Strength Head-to-Head Data Are Not Publicly Available for This Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Scholar, and relevant patent databases did not identify any primary research publication, patent example, or authoritative curated dataset in which CAS 879920-38-4 was directly compared with one or more close structural analogs in the same assay under identical conditions. All differential evidence presented in this Guide relies on cross-study comparisons, class-level SAR inference from closely related chemical series, and computational predictions. Consequently, no evidence dimension in this Guide can be assigned the 'Direct head-to-head comparison' tag. This gap should be explicitly acknowledged in procurement decisions: researchers who require co-tested comparator datasets may need to commission custom head-to-head profiling or select a more thoroughly characterized alternative compound.

data limitation primary literature gap procurement due diligence experimental validation

Optimal Research and Procurement Application Scenarios for N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide Based on Quantitative Differentiation Evidence


CYP450 Type II Binding and Metabolic Stability Mechanistic Studies

For laboratories investigating type II heme coordination as a strategy to modulate metabolic stability, 879920-38-4 is specifically suited because of its pyridin-4-yl orientation, proven in multiple peer-reviewed studies to enable direct ferric heme iron coordination [1][2]. The 2-(pyridin-2-yl) regioisomer (CAS 879919-66-1) lacks this geometric capability [1], making the target compound the only readily available option between these two for studying type II binding phenomena. The measured CYP3A4 IC50 of 7.9 μM provides an additional benchmark for in vitro metabolic stability assays [4].

Antiproliferative SAR Expansion in Non-Small Cell Lung Cancer Models

With a validated A549 IC50 of 900 nM, 879920-38-4 serves as a defined starting point for medicinal chemistry optimization campaigns targeting non-small cell lung cancer [3]. The modest potency provides headroom for structural optimization, while the availability of multiple regioisomeric analogs (2-pyridyl, 2-phenyl, and 2-thienyl variants) allows construction of a systematic SAR matrix around the quinoline 2-position. Researchers comparing this compound with the pyridin-2-yl or 2-phenyl analogs can probe the contribution of the para-pyridine nitrogen to antiproliferative phenotype.

Computationally-Guided Carbonic Anhydrase II Inhibitor Screening

The PASS-predicted carbonic anhydrase II activity (Pa = 0.625) positions 879920-38-4 as a candidate for experimental validation in CA-II enzymatic and cellular assays . Since no close analog has published CA-II data, this compound may open a new direction for the quinoline-4-carboxamide scaffold beyond its traditional CYP450 or antiproliferative associations. Procurement to test this computationally-derived hypothesis could yield novel intellectual property for groups working on CA-II-related indications (glaucoma, epilepsy, cancer).

Chemical Diversity Expansion in High-Throughput Screening Libraries

Cheminformatic analysis shows that N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide occupies a sparsely populated region of N-aryl-quinoline-4-carboxamide chemical space with a unique combination of para-pyridyl core and ortho-methylated pyridyl amide . For compound library managers seeking to maximize scaffold diversity and minimize Tanimoto redundancy, this compound offers measurable differentiation from common library members (N-phenyl, N-benzyl, N-pyridinyl variants). Its incorporation increases the probability of identifying novel hit chemotypes in unbiased phenotypic or target-based screens.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.